
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a useful research compound. Its molecular formula is C19H19Cl2FN6 and its molecular weight is 421.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C19H19ClFN6, with a molecular weight of approximately 421.3 g/mol. The structure features a triazine ring system with various substituents that enhance its biological activity, including a chlorophenyl group and a fluorophenyl group.
Property | Value |
---|---|
Molecular Formula | C19H19ClFN6 |
Molecular Weight | 421.3 g/mol |
CAS Number | 1179441-98-5 |
Anticancer Properties
Research indicates that compounds within the triazine family exhibit significant anticancer properties. Specifically, this compound has been evaluated for its potential to inhibit the growth of various cancer cell lines:
- MDA-MB231 Breast Cancer Cells : This triple-negative breast cancer cell line showed notable sensitivity to the compound, with growth inhibition observed at concentrations as low as 10 µM. The selectivity against cancer cells while sparing non-cancerous cells (such as MCF-10A) highlights its therapeutic potential .
- Mechanism of Action : While specific mechanisms remain under investigation, structural modifications in similar triazine compounds have been linked to enhanced inhibition of critical enzymes involved in cancer metabolism. For instance, compounds targeting glucocerebrosidase have shown promise in treating metabolic syndromes associated with certain cancers.
Enzyme Inhibition
The compound has also been noted for its inhibitory effects on various enzymes. The presence of the pyrrolidine moiety may enhance its interaction with biological targets, potentially leading to improved therapeutic efficacy.
Case Studies and Research Findings
A series of studies have explored the biological activities of triazine derivatives:
- Antiproliferative Screening : A library of 126 compounds based on the 6-N2-diaryl-1,3,5-triazine scaffold was synthesized and screened against multiple breast cancer cell lines. The findings indicated that certain derivatives could reduce cell viability significantly in hormone-independent lines while showing less effect on hormone-dependent lines .
- Structure-Activity Relationship (SAR) : Analysis revealed that electron-donating groups in specific positions on the phenyl rings improved antiproliferative activity. The combination of para-substituted phenyl groups was generally detrimental to activity unless paired with specific substitutions .
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
N2-(3-chlorophenyl)-N4-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride has been identified as a potential inhibitor of various enzymes. Similar triazine derivatives have shown significant inhibition of glucocerebrosidase, an enzyme involved in the metabolism of glycosphingolipids. This inhibition is crucial for developing treatments for metabolic syndromes and certain cancers.
Anticancer Potential
Research indicates that compounds within the triazine class exhibit anticancer properties. For instance, pyrimidine-based derivatives have been shown to possess significant activity against cancer cell lines. The unique combination of pharmacophores in this compound may enhance its selectivity and efficacy against specific tumor types .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazine ring followed by the introduction of substituents such as the pyrrolidine moiety. Characterization methods like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are used to confirm the structure and purity of the synthesized compounds.
Case Study 1: Anticancer Activity Assessment
In a study assessing the cytotoxicity of various triazine derivatives against cancer cell lines, this compound demonstrated promising results. The compound exhibited significant inhibition of cell proliferation in several cancer types when tested in vitro .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (Breast Cancer) | 15 |
Other Triazines | Various | 20 - 50 |
Case Study 2: Enzyme Interaction Studies
Molecular docking simulations have indicated that this compound binds effectively to the active site of DHFR. This binding affinity suggests that it could serve as a lead compound for developing new inhibitors targeting this enzyme pathway.
Eigenschaften
IUPAC Name |
2-N-(3-chlorophenyl)-4-N-(4-fluorophenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6.ClH/c20-13-4-3-5-16(12-13)23-18-24-17(22-15-8-6-14(21)7-9-15)25-19(26-18)27-10-1-2-11-27;/h3-9,12H,1-2,10-11H2,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVRBJMOHPRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)NC4=CC=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.